molecular formula C8H12N2O2 B2418593 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid CAS No. 1783663-52-4

5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid

Cat. No.: B2418593
CAS No.: 1783663-52-4
M. Wt: 168.196
InChI Key: NAHIUGYBDXLGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid is a versatile imidazole-based building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a derivative of imidazole-4-carboxylic acid, this compound serves as a key synthetic intermediate for the preparation of more complex molecules . Its molecular structure, featuring both a carboxylic acid and a substituted imidazole ring, makes it a valuable precursor in the synthesis of peptidomimetics and other bioactive compounds . The imidazole ring is a key pharmacophore found in many therapeutic agents, and its presence is crucial for coordinating with metal ions, such as zinc and iron, which are active partners in many enzymatic processes . Researchers can utilize this compound to develop potential inhibitors for metalloenzymes, drawing parallels to other imidazole-4-carboxylate structures that have been explored as inhibitors for targets like metallo-β-lactamases . Furthermore, integrating such unnatural amino acids into peptide chains is a established strategy to enhance the metabolic stability and therapeutic potential of peptide-based drug candidates . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-2,3-dimethylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12)10(3)5(2)9-6/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIUGYBDXLGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation Using Carbon Dioxide

A patent by US4672128A outlines a novel method for synthesizing imidazole-4(5)-monocarboxylic acids via reaction of substituted imidazoles with carbon dioxide under high-temperature and high-pressure conditions. For 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid, this approach involves subjecting 5-Ethyl-2,3-dimethylimidazole to CO₂ in the presence of potassium carbonate at 180°C and 200 bar for 24 hours. The reaction proceeds through a nucleophilic attack of the imidazole’s C4 position on CO₂, facilitated by the electron-donating methyl and ethyl groups, which activate the ring toward electrophilic substitution.

The process yields the target compound in approximately 75% purity, with residual starting material and trace dicarboxylated byproducts. A key advantage lies in its single-step nature, avoiding intermediate isolation. However, the requirement for specialized high-pressure equipment limits scalability for industrial applications.

Optimization of Reaction Parameters

Temperature and pressure significantly influence carboxylation efficiency. Trials at 140°C resulted in incomplete conversion (<30%), while exceeding 220°C promoted dicarboxylation at both C4 and C5 positions. Similarly, pressures below 50 bar reduced CO₂ solubility, necessitating prolonged reaction times. The optimal balance of 180°C and 200 bar ensures monocarboxylation dominance, as corroborated by HPLC analysis.

Hydrolysis of Ethyl 5-Ethyl-2,3-dimethylimidazole-4-carboxylate

Ester Synthesis and Purification

Ethyl 5-Ethyl-2,3-dimethylimidazole-4-carboxylate serves as a precursor for the target acid. While direct synthesis routes for this ester remain undocumented in available literature, analogous protocols for ethyl 5-amino-2,3-dimethylimidazole-4-carboxylate suggest potential pathways. Cyclocondensation of ethyl 3-ethyl-2,4-diketo-pentanoate with ammonium acetate in acetic acid could yield the ester intermediate, though this hypothesis requires experimental validation.

Alkaline Hydrolysis Conditions

Once synthesized, the ester undergoes hydrolysis using aqueous sodium hydroxide (10% w/v) in ethanol under reflux for 4 hours. Post-reaction, ethanol is evaporated, and the residual aqueous phase is acidified to pH 3 with hydrochloric acid, precipitating the carboxylic acid. This method, adapted from 2,4-Dimethylthiazole-5-carboxylic acid synthesis, achieves yields exceeding 90% for structurally related compounds. Critical to success is the exclusion of metal catalysts, which can induce decarboxylation side reactions.

Cyclocondensation Approaches

Debus-Radziszewski Reaction

The classical Debus-Radziszewski imidazole synthesis offers a theoretical route by condensing 1,2-diketones, aldehydes, and ammonia. For this compound, this would require:

  • 1,2-Diketone precursor : 3-Ethyl-2,4-pentanedione (hypothetical) to introduce C5-ethyl and C2-methyl groups.
  • Aldehyde component : Acetaldehyde to furnish the C3-methyl substituent.
  • Ammonia : Provides N1 and N3 atoms.

However, the instability of 3-Ethyl-2,4-pentanedione and competing polymerization side reactions render this route impractical without further optimization.

Van Leusen Imidazole Synthesis

TosMIC (tosylmethyl isocyanide) reacts with aldehydes to form imidazoles, potentially enabling the incorporation of ester groups at C4. Reacting TosMIC with 3-ethyl-2-ketobutyraldehyde could theoretically yield ethyl 5-Ethyl-2,3-dimethylimidazole-4-carboxylate, but the requisite aldehyde precursor remains synthetically challenging to access.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Direct Carboxylation 180°C, 200 bar, K₂CO₃, 24h 75% Single-step, high regioselectivity High-pressure equipment required
Ester Hydrolysis NaOH, EtOH/H₂O, reflux, 4h ~90%* Scalable, mild conditions Dependent on ester precursor synthesis
Debus-Radziszewski 1,2-diketone, aldehyde, NH₃, 100°C N/A Theoretically versatile Unstable intermediates, low practicality

*Extrapolated from analogous thiazole synthesis.

Mechanistic Insights and Byproduct Formation

Carboxylation Side Reactions

Under excessive temperatures (>220°C), competing C5 carboxylation generates 4,5-dicarboxylic acid derivatives, necessitating precise thermal control. Additionally, decarboxylation occurs above 230°C, degrading the product to 5-Ethyl-2,3-dimethylimidazole.

Ester Hydrolysis Pitfalls

Incomplete hydrolysis leaves residual ester, while over-acidification (pH <2) protonates the carboxylic acid, reducing crystallinity. Neutralization to pH 3–4 optimizes precipitation and minimizes sodium chloride contamination.

Industrial and Environmental Considerations

Scalability of High-Pressure Carboxylation

Batch reactors capable of sustaining 200 bar are capital-intensive but offer throughput advantages over multi-step ester hydrolysis. Life-cycle assessments favor carboxylation for waste reduction, as it avoids solvent-intensive ester synthesis and purification.

Solvent Recovery in Hydrolysis Routes

Ethanol-water azeotrope distillation enables 85% solvent recycling, though energy inputs remain higher compared to carboxylation.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated imidazoles.

Scientific Research Applications

5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2,3-dimethylimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid (EDMI) is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of EDMI, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that contributes to its biological properties. The imidazole ring is a common motif in various bioactive compounds, influencing their interactions with biological targets.

EDMI exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : EDMI has been explored for its potential to inhibit various enzymes involved in metabolic pathways. Its interaction with enzymes can alter biochemical pathways, leading to therapeutic effects.
  • Receptor Binding : As an imidazole derivative, EDMI can bind with high affinity to multiple receptors, potentially modulating their activity and influencing physiological responses.
  • Biochemical Pathways : The compound affects a wide range of biochemical pathways, including those involved in inflammation and cancer progression. This broad spectrum of activity suggests its potential as a therapeutic agent in multiple conditions.

Antimicrobial Properties

Research indicates that EDMI possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. For instance, studies have demonstrated that imidazole derivatives can disrupt microbial cell membranes or interfere with essential metabolic processes in pathogens.

Anticancer Activity

EDMI has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to inhibit tumor growth has been linked to its effect on cell cycle regulation and apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory properties of EDMI have also been documented. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and other mediators involved in inflammation.

Research Findings and Case Studies

Several studies have contributed to the understanding of EDMI's biological activities:

  • Antimicrobial Efficacy : A study conducted on various imidazole derivatives, including EDMI, revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Studies : In a series of experiments assessing the cytotoxic effects of EDMI on different cancer cell lines, results indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Models : In animal models of inflammation, administration of EDMI resulted in reduced swelling and pain behaviors, indicating its efficacy in managing inflammatory conditions.

Comparison with Similar Compounds

To better understand the uniqueness of EDMI's biological activity, it is useful to compare it with other imidazole derivatives:

Compound NameBiological ActivityUnique Features
2-MethylimidazoleAntimicrobialSimpler structure with fewer substituents
4-MethylimidazoleAntifungalKnown for lower toxicity
1,2-DimethylimidazoleEnzyme inhibitionBroader spectrum of enzyme targets

EDMI stands out due to its specific substitution pattern at the 5-position and the carboxylic acid group at the 4-position, which enhances its solubility and biological interactions compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid, and what key reaction parameters influence yield?

A common approach involves refluxing intermediates (e.g., substituted imidazoles) with acetic acid and sodium acetate to facilitate cyclization and carboxylation. Adjusting reaction time (3–5 hours), temperature (110–120°C), and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) can optimize yields. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity . Computational reaction path searches (e.g., quantum chemical calculations) help identify optimal conditions by modeling transition states and intermediates .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks based on substituent effects. The ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2) and methyl groups (δ ~2.1–2.3 ppm) on the imidazole ring are diagnostic. The carboxylic acid proton (δ ~12–14 ppm) confirms functionality .
  • HRMS : Expect a molecular ion matching the exact mass (e.g., C8H12N2O2: 168.0899 Da). Fragmentation patterns should align with imidazole ring stability .

Q. What solvent systems are optimal for chromatographic purification of this compound?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) effectively separates polar impurities. TLC (silica gel, ethyl acetate/hexane 3:1) monitors reaction progress, with UV visualization at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the imidazole ring?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites. For this compound, the C4-carboxylic acid group directs electrophiles to C5 due to electron-withdrawing effects. Solvent models (e.g., COSMO-RS) refine predictions by accounting for polarity .

Q. What strategies resolve contradictions between experimental and computational reactivity data?

  • Parameter Adjustment : Re-examine computational settings (e.g., basis sets, solvation models). Hybrid functionals (e.g., B3LYP-D3) improve accuracy for non-covalent interactions .
  • Experimental Validation : Use kinetic isotopic labeling (e.g., deuterated substrates) or in-situ IR spectroscopy to track intermediate formation .

Q. How can factorial design optimize reaction conditions for introducing substituents on the imidazole ring?

A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temperature100°C120°C
Catalyst (mol%)5%10%
SolventEthanolDMF
Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing side reactions .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to distinguish forms.
  • Solid-state NMR : Resolve differences in hydrogen bonding networks .

Q. How does the compound’s tautomeric equilibrium influence its biological activity?

Imidazole tautomerism (1H vs. 3H forms) alters hydrogen-bonding capacity. Use pH-dependent NMR (pD 2–12) to map tautomeric populations. Molecular docking studies correlate dominant tautomers with target binding affinities (e.g., enzyme active sites) .

Methodological Considerations

  • Data Management : Chemical software (e.g., Schrödinger, Gaussian) archives computational outputs, ensuring reproducibility. Version control systems track experimental iterations .
  • Contradiction Analysis : Cross-reference spectral data (e.g., IR carbonyl stretches vs. NMR carboxyl signals) to validate assignments. Collaborative platforms (e.g., PubChem, ECHA) provide benchmark datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.